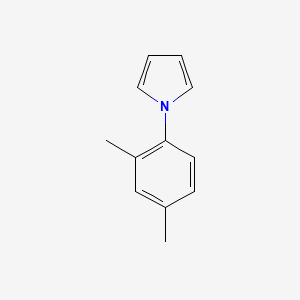

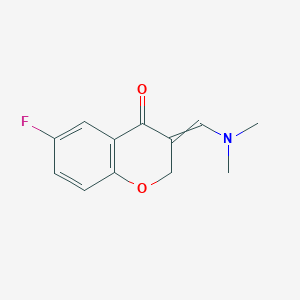

1-(2,4-二甲基苯基)-1H-吡咯

描述

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles was achieved starting from commercially available 4-trifluoromethoxyaniline using the Paal-Knorr method for pyrrole ring formation and subsequent steps for thiazole ring addition . Another example is the one-pot four-component coupling reaction catalyzed by natural hydroxyapatite to synthesize a penta-substituted pyrrole derivative . These methods demonstrate the versatility and creativity required in the synthesis of complex pyrrole compounds.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often elucidated using various spectroscopic techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy, complemented by quantum chemical calculations . For example, the structure of a new pyrrole derivative was confirmed by single-crystal X-ray diffraction and supported by DFT calculations . The crystal and molecular structures of six derivatives of 2,4-dimethylpyrrole were determined at 130 K, revealing different hydrogen-bonding patterns .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a range of chemical reactions, including oxidative coupling and polymerization , as well as condensation reactions . The electrochemical oxidation of 2,4-dimethyl-3-ethylpyrrole in acetonitrile was studied, leading to the formation of a trimer with a central 2H-pyrrole unit . The condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 2,4-dinitrophenylhydrazine resulted in a new compound with dimer formation in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and substituents. For instance, the synthesized ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate showed exothermic and spontaneous formation with specific electronic transitions and intra- and intermolecular interactions . The corrosion inhibition properties of a pyrrole derivative on steel surfaces were also investigated, demonstrating the compound's potential as a corrosion inhibitor . Additionally, the photoluminescent properties of conjugated polymers containing pyrrole units were explored, indicating their suitability for electronic applications .

科学研究应用

合成和分子结构

- 乙酸-4-[(2,4-二硝基苯基)-肼甲基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯的合成展示了1-(2,4-二甲基苯基)-1H-吡咯在形成复杂分子结构方面的实用性。通过各种光谱技术和量子化学计算对这种化合物进行表征,表明其在合成有机化学中的潜力 (Singh et al., 2013)。

化学反应性和结构表征

- 另一个衍生物,1-(1-苄基-4-(4-氯苯基)-2,5-二甲基-1H-吡咯-3-基)乙酮已经合成并表征,为了解吡咯衍生物的化学反应性和结构特性提供了见解。这项研究有助于更好地理解吡咯化学及其在材料科学中的应用 (Louroubi et al., 2019)。

抗菌剂合成

- 已合成一系列(E)-甲基-2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-羧酸乙酯衍生物,并对其进行了体外抗菌活性评估。这项研究展示了吡咯衍生物作为抗菌剂的潜力,突显了它们在制药应用中的重要性 (Hublikar et al., 2019)。

有机化学中的催化应用

- 在有机金属配合物合成中使用N-(2′,6′-二甲基苯基)吡咯-2-醛肼展示了吡咯衍生物在催化中的作用。这些配合物是醇的Oppenauer氧化的高效催化剂,展示了吡咯衍生物在有机合成和催化中的多功能性 (Paul et al., 2014)。

聚合物起始剂

- 使用吡咯衍生物合成的钇配合物可作为ε-己内酯聚合的起始剂。这项研究突显了吡咯基化合物在聚合物化学和材料科学领域的重要性 (Matsuo et al., 2001)。

电化学研究

- 对2,4-二甲基-3-乙基吡咯的电化学氧化研究揭示了烷基吡咯的氧化寡聚和聚合的重要见解。这些研究对于理解吡咯衍生物的电化学性质至关重要,具有在电化学和材料科学中的潜在应用 (Hansen et al., 2005)。

安全和危害

Without specific information, it’s hard to determine the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.

未来方向

The study and application of this compound would depend on its properties and reactivity. It could potentially be used in the development of new drugs or materials, or as a building block in complex chemical syntheses.

Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed. If you have any more questions or need further clarification, feel free to ask!

属性

IUPAC Name |

1-(2,4-dimethylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUQRBJIZJZEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299109 | |

| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethylphenyl)-1H-pyrrole | |

CAS RN |

37560-43-3 | |

| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

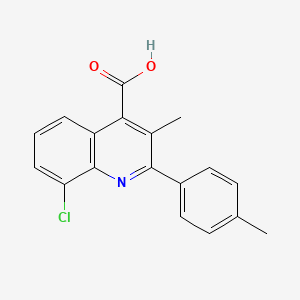

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)